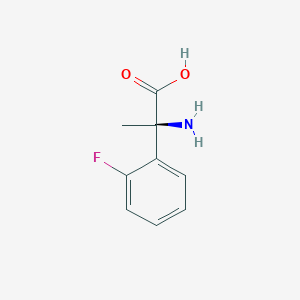

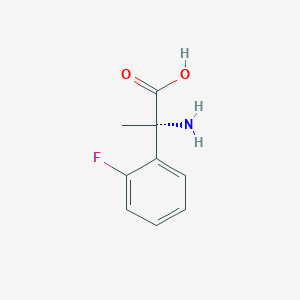

(R)-2-Amino-2-(2-fluorophenyl)propanoic acid

Vue d'ensemble

Description

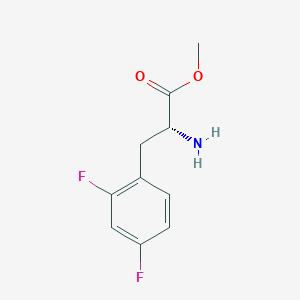

“®-2-Amino-3-(2-fluorophenyl)propanoic acid” is a derivative of phenylalanine . It is a white to light-yellow powder or crystal . The CAS Number is 97731-02-7 .

Molecular Structure Analysis

The molecular weight of “®-2-Amino-3-(2-fluorophenyl)propanoic acid” is 183.18 . The molecular formula is C9H10FNO2 . For a more detailed structural analysis, it would be beneficial to refer to the compound’s structural data available in databases like PubChem or ChemSpider.Physical And Chemical Properties Analysis

“®-2-Amino-3-(2-fluorophenyl)propanoic acid” is a white to light-yellow powder or crystal . It is stored at room temperature .Applications De Recherche Scientifique

Chiral Derivatizing Agent

(R)-2-Amino-2-(2-fluorophenyl)propanoic acid has been utilized as a chiral derivatizing agent. The enantiomers of this compound have been separated and their absolute configurations determined. This acid is significant in esters and amides preparation from chiral alcohols or amines, showing fluorine chemical shift differences between diastereoisomers (Hamman, 1993).

DPP IV Inhibitory Activity

This compound is a key intermediate in the synthesis of Denagliptin, a dipeptidyl peptidase IV (DPP IV) inhibitor used for treating type-2 diabetes mellitus. A study focused on synthesizing its diastereomers and evaluating their DPP IV inhibitory activities, which are vital in designing DPP IV inhibitors (Deng et al., 2008).

Brain Tumor Imaging with Positron Emission Tomography

Enantiomers of this compound have been synthesized and evaluated using the rat 9L gliosarcoma brain tumor model in cell uptake assays, biodistribution studies, and micro-positron emission tomography (microPET). This research suggests the potential of these enantiomers, particularly the (S)-enantiomer, in providing high tumor uptake and better tumor to brain ratios, making them promising for brain tumor imaging (McConathy et al., 2010).

Genetically Encoded Fluorescent Amino Acid

The fluorescent amino acid variant of this compound, 2-amino-3-(5-(dimethylamino)naphthalene-1-sulfonamide)propanoic acid, has been genetically encoded in organisms like Saccharomyces cerevisiae. This development provides a tool for studying protein structure, dynamics, localization, and biomolecular interactions both in vitro and in vivo, expanding the possibilities for biochemical and cellular studies of protein structure and function (Summerer et al., 2006).

Synthesis of Fluorescent d-Amino Acids

This compound has been used in the synthesis of fluorescent d-amino acids. These amino acids, which include variations like (R)-2-amino-3-(4′-acetamido-[1,1′-biphenyl]-4-yl)propanoic acid, have been shown to possess fluorescence properties, thereby expanding the scope of their applications in scientific research, particularly in the study of protein interactions and dynamics (Maity et al., 2015).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .

Propriétés

IUPAC Name |

(2R)-2-amino-2-(2-fluorophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c1-9(11,8(12)13)6-4-2-3-5-7(6)10/h2-5H,11H2,1H3,(H,12,13)/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZYUJJJMQDWOSS-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1F)(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](C1=CC=CC=C1F)(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine](/img/structure/B3222480.png)

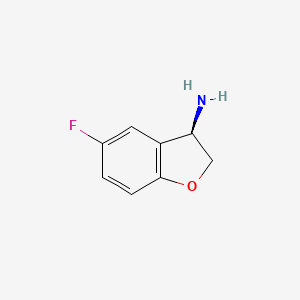

![(3R)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine](/img/structure/B3222503.png)

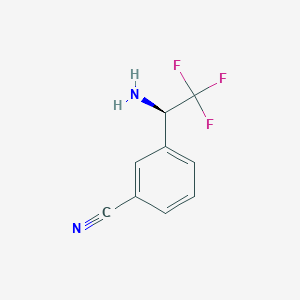

![3-[(1S)-1-Aminopropyl]benzonitrile](/img/structure/B3222561.png)